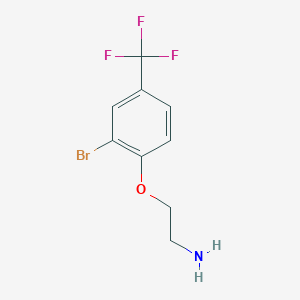

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrF3NO |

|---|---|

Molecular Weight |

284.07 g/mol |

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine |

InChI |

InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |

InChI Key |

BJGQPLLHPIGEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)OCCN |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Trifluoromethylphenol

The regioselective bromination of 4-trifluoromethylphenol is achieved using CuBr and HBr in a nitric acid medium, as adapted from methodologies for analogous bromo-trifluoromethyl arenes.

Procedure :

-

4-Trifluoromethylphenol (1.0 mol) is dissolved in HBr (48%, 500 mL) at 0–5°C.

-

CuBr (0.25 mol) and NaNO₂ (1.0 mol) are added gradually to generate Br⁺ in situ.

-

The mixture is stirred for 6–8 hours, quenched with ice water, and extracted with dichloromethane.

Key Considerations :

-

Temperature Control : Exothermic bromination necessitates cooling to prevent trifluoromethyl group degradation.

-

Regioselectivity : The electron-withdrawing trifluoromethyl group directs bromination to the ortho position.

Etherification with Ethylene Glycol Derivatives

Phase-Transfer Catalyzed Ether Bond Formation

The phenolic intermediate is reacted with 1,2-dibromoethane under phase-transfer conditions to form 1-bromo-2-(2-bromo-4-trifluoromethylphenoxy)ethane.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate Ratio | 1:1.2 (phenol:dibromoethane) |

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Toluene |

| Temperature | 80–90°C |

| Reaction Time | 4–6 hours |

| Yield | 78–83% |

Mechanistic Insight :

The phase-transfer catalyst facilitates interfacial reaction kinetics, enhancing nucleophilic displacement by the phenoxide ion.

Spectroscopic Characterization and Quality Control

Structural Confirmation

Infrared Spectroscopy (IR) :

-

N-H stretch: 3350 cm⁻¹ (broad, amine).

-

C-F stretch: 1120–1250 cm⁻¹ (trifluoromethyl).

Differential Scanning Calorimetry (DSC) :

¹H-NMR (400 MHz, CDCl₃) :

-

δ 7.52 (d, J=8.4 Hz, 1H, aromatic),

-

δ 6.98 (d, J=2.4 Hz, 1H, aromatic),

-

δ 4.12 (t, J=6.0 Hz, 2H, OCH₂),

Industrial Applications and Scalability

Pharmaceutical Intermediate

The compound serves as a precursor to β-blockers (e.g., carvedilol analogs) and kinase inhibitors, where the trifluoromethyl group enhances metabolic stability.

Case Study :

Agrochemical Uses

Incorporated into herbicides for its lipophilic properties, enabling improved foliar absorption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethylamine moiety can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 2-(2-azido-4-trifluoromethyl-phenoxy)-ethylamine.

Oxidation: Formation of 2-(2-bromo-4-trifluoromethyl-phenoxy)-acetamide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is , and it has been classified under various chemical databases for its properties and potential applications .

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Specifically, it can be utilized in the development of drugs targeting cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.

Case Study: Synthesis of Carvedilol

Carvedilol, a non-selective beta-blocker used for treating heart failure and hypertension, can be synthesized using intermediates derived from this compound. The synthesis pathway typically involves multiple steps where this compound plays a crucial role in forming the final active pharmaceutical ingredient .

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2). This inhibition is significant for developing treatments for diseases like Alzheimer's disease and atherosclerosis .

Therapeutic Potential

The therapeutic implications of this compound extend to treating various conditions:

- Neurodegenerative Diseases: Potential use in Alzheimer's disease treatment by reducing beta-amyloid accumulation.

- Cardiovascular Diseases: As an intermediate in synthesizing drugs that manage hypertension and heart failure.

- Metabolic Disorders: Application in the development of medications targeting metabolic syndrome and insulin resistance .

Research Findings

Recent studies have highlighted the effectiveness of derivatives of this compound in preclinical models. For instance, compounds with similar structures have shown promise in reducing inflammation and improving metabolic profiles in animal models .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity to target molecules. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : A phenethylamine derivative with bromo and methoxy substituents at the 4- and 2,5-positions, respectively.

- Key Differences: Substituents: 2C-B lacks the trifluoromethyl group and phenoxy linkage, instead featuring methoxy (-OCH₃) groups, which are electron-donating and less lipophilic than -CF₃. Pharmacology: 2C-B is a well-documented psychedelic with serotonin receptor (5-HT₂A) agonist activity . The trifluoromethyl group in the target compound may alter receptor binding affinity or selectivity due to its stronger electron-withdrawing effect.

- Synthetic Pathways : Both compounds likely involve bromination steps, but the trifluoromethyl group in the target compound may require specialized reagents (e.g., trifluoromethylation agents) compared to 2C-B’s methoxy groups .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Structure : A catecholamine with hydroxyl (-OH) groups at the 3- and 4-positions of the phenyl ring.

- Key Differences :

- Substituents : Dopamine’s hydroxyl groups confer high polarity and susceptibility to oxidation, contrasting with the bromo and trifluoromethyl groups in the target compound, which enhance stability and lipophilicity.

- Function : Dopamine is a neurotransmitter, whereas the target compound’s bioactivity (if any) remains speculative but could involve sigma receptors based on structural parallels to compounds like BD 1008 .

2-(tert-Butyloxy)-ethylamine Hydrochloride

- Structure : An ethylamine derivative with a tert-butoxy (-O-tBu) group.

- Applications: This compound is primarily a synthetic intermediate, while the target compound’s halogenated aromatic system may enable applications in drug discovery or materials science .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| 2-(2-Bromo-4-CF₃-phenoxy)-ethylamine | -Br (2), -CF₃ (4), -O- linkage | ~308.5 | ~3.2 | Low |

| 2C-B | -Br (4), -OCH₃ (2,5) | ~274.1 | ~1.8 | Moderate |

| Dopamine HCl | -OH (3,4) | ~189.6 | ~-0.5 | High |

| 2-(O-tBu)-ethylamine HCl | -O-tBu | ~169.6 | ~0.7 | Moderate |

Notes:

- The trifluoromethyl group in the target compound increases LogP significantly compared to 2C-B and dopamine, suggesting enhanced membrane permeability.

Conformational and Electronic Comparisons

- Fluorine Substitution: Computational studies on para-fluoro-phenethylamines (e.g., 2-(4-fluoro-phenyl)-ethylamine) reveal that fluorine substitution alters conformational landscapes and electronic properties .

- Aromatic Reactivity : The electron-withdrawing -CF₃ group deactivates the phenyl ring, making it less reactive toward electrophilic substitution compared to methoxy or hydroxyl-substituted analogs like 2C-B or dopamine .

Biological Activity

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with other similar compounds.

- Molecular Formula : C10H10BrF3NO

- Molecular Weight : 292.10 g/mol

- IUPAC Name : 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethanamine

- CAS Number : Not specified in available literature.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxyethylamines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 40 µg/mL against resistant strains .

Anticancer Activity

Studies have demonstrated that phenoxyethylamines can inhibit cancer cell proliferation. For example, related compounds have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating potential as anticancer agents . The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. This aspect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) | Notes |

|---|---|---|---|---|

| Compound A | Structure A | MIC = 30 µg/mL | IC50 = 15 µM | Effective against gram-positive bacteria |

| Compound B | Structure B | MIC = 25 µg/mL | IC50 = 10 µM | Exhibits neuroprotective properties |

| This compound | Current Compound | Potentially low MIC | IC50 not yet determined | Further studies required |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of phenoxyethylamine derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives had comparable activity to conventional antibiotics, suggesting a promising avenue for drug development .

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that specific analogs of phenoxyethylamines could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle disruption. Further exploration into the pathways affected could elucidate their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine, and how can reaction parameters be optimized?

- Methodological Answer :

- Nucleophilic Substitution : React 2-bromo-4-trifluoromethylphenol with a bromoethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF or DMSO) to form the phenoxy-ethylamine backbone. Elevated temperatures (80–100°C) may improve reactivity .

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the amine group to the brominated aromatic ring. Optimize ligand selection (e.g., Xantphos) and solvent (toluene or dioxane) for higher yields .

- Purification : Vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) to isolate the compound, as described for analogous ethylamine derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze H and C NMR to confirm the presence of the bromo, trifluoromethyl, and ethylamine groups. F NMR can resolve trifluoromethyl electronic environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Computational Methods : Density Functional Theory (DFT) calculations to model electron-withdrawing effects of Br and CF₃ groups on aromatic ring polarization .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation, as recommended for similar trifluoromethyl-substituted ethylamines .

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways (e.g., hydrolysis of the bromo group).

Advanced Research Questions

Q. How do bromo and trifluoromethyl substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group meta-directs NAS, while the bromo substituent acts as a leaving group. Use Hammett constants () to predict activation barriers for substitution at specific ring positions .

- Experimental Design : Compare reaction rates with non-halogenated analogs (e.g., using UV-Vis kinetics or LC-MS monitoring) to quantify substituent effects .

Q. How can contradictory biological activity data for halogenated phenethylamine derivatives be resolved?

- Methodological Answer :

- Assay Optimization : Standardize cell-based assays (e.g., receptor binding) by controlling variables like solvent (DMSO concentration ≤0.1%) and pH. Validate results with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. What computational strategies predict the pharmacokinetic (PK) behavior of this compound?

- Methodological Answer :

- ADME Modeling : Apply tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and cytochrome P450 interactions. Parameterize models using experimental logD (octanol/water) data from analogs .

- Molecular Dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.